1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with cyclopropyl ketones under acidic or basic conditions to form the pyrazole ring. The carboxylic acid group is then introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Comparison: 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, which has a methyl group instead of a cyclopropyl group .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H14N2O2 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-benzyl-5-cyclopropylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-8-12(11-6-7-11)15-16(13)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,17,18) |
InChI Key |
KJBQNMUCXNGQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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